Cas no 869310-84-9 (Propargyl-PEG2-NHBoc)

Propargyl-PEG2-NHBoc is a bifunctional linker compound featuring a propargyl group and a Boc-protected amine, connected by a polyethylene glycol (PEG2) spacer. The propargyl group enables click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating efficient conjugation with azide-containing molecules. The Boc-protected amine provides a stable, deprotectable handle for further functionalization under mild acidic conditions. The PEG2 spacer enhances solubility and reduces steric hindrance, improving reaction efficiency in bioconjugation and material science applications. This compound is particularly useful in peptide synthesis, polymer chemistry, and the development of drug delivery systems, offering versatility and controlled reactivity in multi-step synthetic strategies.
Propargyl-PEG2-NHBoc structure
Propargyl-PEG2-NHBoc structure
Product Name:Propargyl-PEG2-NHBoc
CAS No:869310-84-9
MF:C12H21NO4
MW:243.29944396019
MDL:MFCD22418469
CID:3044983
PubChem ID:57757214
Update Time:2025-06-09

Propargyl-PEG2-NHBoc Chemical and Physical Properties

Names and Identifiers

    • t-Boc-N-Amido-PEG2-propargyl
    • Propargyl-PEG2-NHBoc
    • 1,1-Dimethylethyl N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]carbamate (ACI)
    • Carbamic acid, [2-[2-(2-propynyloxy)ethoxy]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
    • MDL: MFCD22418469
    • Inchi: 1S/C12H21NO4/c1-5-7-15-9-10-16-8-6-13-11(14)17-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14)
    • InChI Key: WBOOWEAGRWGHMV-UHFFFAOYSA-N
    • SMILES: O=C(NCCOCCOCC#C)OC(C)(C)C

Propargyl-PEG2-NHBoc Pricemore >>

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Propargyl-PEG2-NHBoc Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Chloroform ;  0 °C; overnight, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C
2.2 0 °C; 0 °C → rt; 4 h, rt
Reference
Glycan-Gold Nanoparticles as Multifunctional Probes for Multivalent Lectin-Carbohydrate Binding: Implications for Blocking Virus Infection and Nanoparticle Assembly
Budhadev, Darshita; et al, Journal of the American Chemical Society, 2020, 142(42), 18022-18034

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; 0 °C → rt; 3 d, rt
2.1 Reagents: Sodium hydride Solvents: Toluene ,  Tetrahydrofuran ;  0 °C → rt; 2.5 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
Cisplatin-triggered bioorthogonal decaging of amide bonds for targeted-drug activation in vivo
Stenton, Benjamin J.; et al, ChemRxiv, 2018, 1, 1-21

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  cooled; 30 min, cooled
1.2 cooled; 19 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
DNA Modification under Mild Conditions by Suzuki-Miyaura Cross-Coupling for the Generation of Functional Probes
Lercher, Lukas; et al, Angewandte Chemie, 2013, 52(40), 10553-10558

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
A MedChem toolbox for cereblon-directed PROTACs
Steinebach, Christian; et al, MedChemComm, 2019, 10(6), 1037-1041

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 0 °C; 0 °C → rt; 4 h, rt
Reference
Glycan-Gold Nanoparticles as Multifunctional Probes for Multivalent Lectin-Carbohydrate Binding: Implications for Blocking Virus Infection and Nanoparticle Assembly
Budhadev, Darshita; et al, Journal of the American Chemical Society, 2020, 142(42), 18022-18034

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ,  Tetrahydrofuran ;  -80 °C; 0.5 h, 0 °C
1.2 16 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Synthesis of oxygen-heterocycles having linker components for trapping cysteine derivatives
Yoshioka, Eito; et al, Heterocycles, 2020, 101(1), 263-272

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 3 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
A MedChem toolbox for cereblon-directed PROTACs
Steinebach, Christian; et al, MedChemComm, 2019, 10(6), 1037-1041

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 5 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  cooled; 30 min, cooled
2.2 cooled; 19 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
Reference
DNA Modification under Mild Conditions by Suzuki-Miyaura Cross-Coupling for the Generation of Functional Probes
Lercher, Lukas; et al, Angewandte Chemie, 2013, 52(40), 10553-10558

Propargyl-PEG2-NHBoc Raw materials

Propargyl-PEG2-NHBoc Preparation Products

Propargyl-PEG2-NHBoc Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:869310-84-9)Propargyl-PEG2-NHBoc
Order Number:A1039877
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:07
Price ($):182.0/908.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:869310-84-9)Propargyl-PEG2-NHBoc
A1039877
Purity:99%/99%
Quantity:5g/25g
Price ($):182.0/908.0
Email